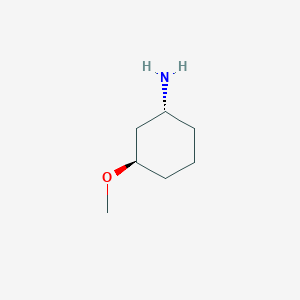
trans-3-Methoxycyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-Methoxycyclohexanamine is a chemical compound used in scientific research . It has diverse applications, contributing to the advancement of various studies and experiments .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm^3, a boiling point of 174.5±33.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It also has a molar refractivity of 37.7±0.4 cm^3, a polar surface area of 35 Å^2, and a molar volume of 137.0±5.0 cm^3 .科学的研究の応用
Trans-3-Methoxycyclohexanamine has a variety of applications in scientific research. It can be used to study the effects of aliphatic amines on biological systems, as well as to study the effects of other organic compounds. It can also be used to study the effects of drugs on the body, and to develop new drugs and treatments. This compound has also been used to study the effects of environmental pollutants on biological systems.
作用機序
The mechanism of action of trans-3-Methoxycyclohexanamine is not fully understood, but it is believed to interact with certain proteins in the body. It is thought to bind to certain proteins in the cell membrane, which then triggers changes in the cell’s physiology. This can lead to changes in the body’s metabolism, as well as changes in the levels of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulatory effect on the body’s metabolism, as well as a sedative effect on the nervous system. It has also been found to affect the levels of certain hormones and neurotransmitters, such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
Trans-3-Methoxycyclohexanamine has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively safe to use, as it does not have any known toxic effects. However, it does have some limitations for use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively short shelf life, which can make it difficult to store for long periods of time.
将来の方向性
There are several potential future directions for the use of trans-3-Methoxycyclohexanamine in scientific research. It could be used to study the effects of environmental pollutants on biological systems, as well as to develop new drugs and treatments. It could also be used to study the effects of aliphatic amines on biological systems, as well as to study the effects of other organic compounds. Additionally, it could be used to study the effects of drugs on the body, and to develop new drugs and treatments. Finally, it could be used to study the effects of other compounds on the body, and to develop new drugs and treatments.
合成法
Trans-3-Methoxycyclohexanamine can be synthesized from 3-methoxycyclohexanol and ammonia. The synthesis process begins with the reaction of 3-methoxycyclohexanol and ammonia in the presence of a catalyst such as zinc chloride. This reaction produces the desired this compound and water as a byproduct. The reaction can be conducted at room temperature or higher temperatures, depending on the desired yield.
特性
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate](/img/structure/B6363272.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)
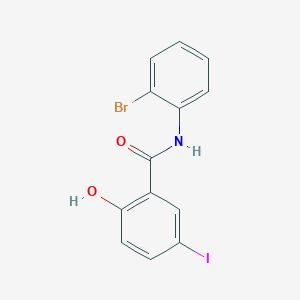
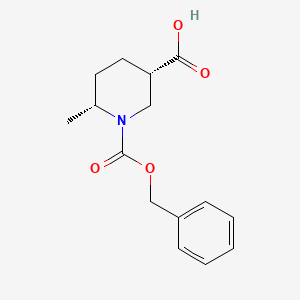

![Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B6363296.png)

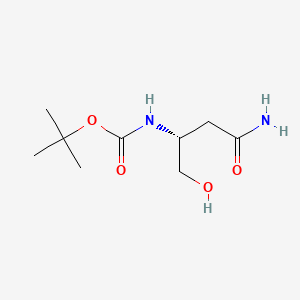
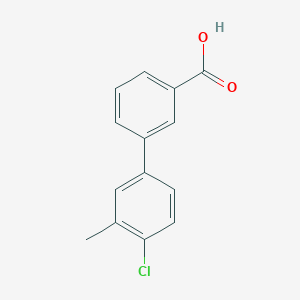
![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)